3,3-Dimethyl-1-piperazin-1-YL-butan-2-one

Description

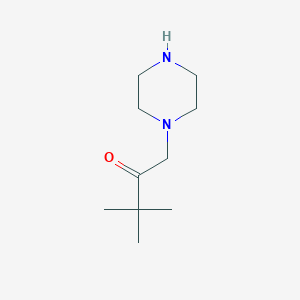

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-piperazin-1-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-10(2,3)9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBKUCZVQDCILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3,3 Dimethyl 1 Piperazin 1 Yl Butan 2 One

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one, the most logical disconnection occurs at the C-N bond between the piperazine (B1678402) ring and the α-carbon of the ketone. This is a common strategy for molecules containing an amine functional group. amazonaws.com

This disconnection yields two primary synthons:

A nucleophilic piperazine synthon.

An electrophilic 3,3-dimethylbutan-2-one synthon bearing a leaving group at the C1 position.

The corresponding real-world starting materials for this strategy would be piperazine and an α-haloketone, such as 1-bromo-3,3-dimethylbutan-2-one. This approach is favored due to the high nucleophilicity of the secondary amine in piperazine and the reactivity of α-haloketones in nucleophilic substitution reactions.

Detailed Mechanistic Elucidation of Key Synthetic Steps

The primary reaction for the synthesis of this compound is the nucleophilic bimolecular substitution (Sₙ2) reaction between piperazine and 1-bromo-3,3-dimethylbutan-2-one.

Mechanism of Sₙ2 Alkylation:

Nucleophilic Attack: One of the secondary amine nitrogen atoms of the piperazine ring acts as a nucleophile. It attacks the electrophilic α-carbon of 1-bromo-3,3-dimethylbutan-2-one (the carbon atom bonded to bromine). The attack occurs from the side opposite to the bromine atom (backside attack).

Transition State: A trigonal bipyramidal transition state is formed where the C-N bond is partially formed, and the C-Br bond is partially broken.

Inversion and Product Formation: The C-Br bond breaks completely, with bromide ion (Br⁻) acting as the leaving group. This results in the formation of a new C-N bond, yielding the protonated form of the product, 1-(3,3-dimethyl-2-oxobutyl)piperazin-1-ium bromide.

Deprotonation: The base present in the reaction mixture (e.g., K₂CO₃ or Et₃N) removes the proton from the newly alkylated nitrogen atom, yielding the final neutral product, this compound, and the corresponding salt of the base (e.g., KBr and KHCO₃).

The primary competing reaction is the second alkylation at the N4 position of the piperazine ring to form the N,N'-dialkylated byproduct. This second step also follows an Sₙ2 mechanism. Using a large excess of piperazine ensures that the concentration of the un-alkylated piperazine is much higher than the mono-alkylated product, making it statistically more likely for the electrophile to react with the starting material rather than the product.

Nucleophilic Attack and Substitution Mechanisms

The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.orglibretexts.org This class of reactions involves the addition of a nucleophile to a carbonyl carbon, followed by the elimination of a leaving group. libretexts.org In the synthesis of the target compound, piperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of a 3,3-dimethylbutanoyl derivative.

The most common precursor for the acyl group is 3,3-dimethylbutanoyl chloride (also known as pivaloyl chloride). The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com In the first step, the nitrogen atom of the piperazine ring attacks the carbonyl carbon of the acyl chloride, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com This intermediate is characterized by an sp³-hybridized carbon and a transient negative charge on the oxygen atom. youtube.com

The general mechanism is illustrated below:

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate

Piperazine + 3,3-Dimethylbutanoyl chloride → Tetrahedral Intermediate

Step 2: Elimination of the Leaving Group

Tetrahedral Intermediate → this compound + Chloride ion

The reactivity of the acyl derivative is a key factor in this synthesis. Acyl chlorides are highly reactive due to the inductive electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Piperazine | 3,3-Dimethylbutanoyl chloride | This compound | Nucleophilic Acyl Substitution |

| 1-Boc-piperazine | 3,3-Dimethylbutanoic acid | 1-Boc-4-(3,3-dimethylbutanoyl)piperazine | Amide coupling (e.g., with DCC/DMAP) |

Radical Pathways and Cyclization Reactions

While the synthesis of this compound is dominated by nucleophilic substitution, the broader field of piperazine chemistry does include methodologies involving radical pathways and cyclization reactions. For instance, manganese(III) acetate-mediated oxidative radical cyclization reactions have been employed to synthesize complex piperazine-containing dihydrofuran compounds. However, direct synthesis of the target compound via a radical pathway is not a commonly reported or conventional method.

Such radical reactions typically involve the generation of a radical species that can then participate in intramolecular or intermolecular additions to form new carbon-carbon or carbon-heteroatom bonds. These methods are powerful for the construction of complex heterocyclic systems but are generally not required for the straightforward acylation of a pre-existing piperazine ring to form this compound.

Cyclization reactions are fundamental to the initial synthesis of the piperazine ring itself. These methods can involve the condensation of appropriate diamine and dihalide precursors or the reduction of pyrazine (B50134) derivatives. Once the piperazine heterocycle is formed, it can be functionalized, for example, by acylation.

Transition State Analysis in Rate-Determining Steps

A detailed transition state analysis for the specific reaction to form this compound is not extensively documented in publicly available literature. However, general principles of nucleophilic acyl substitution reactions provide insight into the likely nature of the transition states.

The rate-determining step in uncatalyzed nucleophilic acyl substitution reactions is typically the initial nucleophilic attack on the carbonyl carbon to form the tetrahedral intermediate. The transition state leading to this intermediate involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen pi bond. This transition state would be highly polar and its energy would be influenced by solvent effects and the electronic properties of the reactants.

In the context of this specific reaction, the steric bulk of the tert-butyl group on the acyl chloride (3,3-dimethylbutanoyl chloride) could influence the energy of the transition state. Significant steric hindrance could raise the activation energy and thus slow down the reaction rate compared to less hindered acyl chlorides. However, the nucleophilicity of piperazine is generally sufficient to overcome this moderate steric hindrance under standard reaction conditions.

Computational chemistry methods are often employed to model such transition states, providing information on bond lengths, bond angles, and energy barriers. Such studies for related acylation reactions of amines have confirmed the nature of the tetrahedral intermediate and the associated transition states.

| Reaction Step | Key Characteristics of Transition State | Factors Influencing Transition State Energy |

| Nucleophilic Attack | Partial N-C bond formation, partial C=O pi bond breaking, developing negative charge on oxygen. | Steric hindrance from the tert-butyl group, nucleophilicity of piperazine, solvent polarity. |

| Leaving Group Elimination | Partial C-Cl bond breaking, partial C=O pi bond reformation. | Leaving group ability of the chloride ion, stability of the resulting products. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the carbon-hydrogen framework can be assembled.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms like oxygen and nitrogen.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| H-1 (CH₂) | ~3.2 - 3.4 | Singlet | 2H | N/A |

| H-3 (tert-butyl CH₃) | ~1.1 - 1.3 | Singlet | 9H | N/A |

| H-5, H-9 (piperazine CH₂) | ~2.6 - 2.8 | Triplet | 4H | ~5-7 |

| H-6, H-8 (piperazine CH₂) | ~2.4 - 2.6 | Triplet | 4H | ~5-7 |

| H-7 (piperazine NH) | Variable (broad) | Singlet | 1H | N/A |

The methylene (B1212753) protons (H-1) adjacent to the carbonyl group are expected to be deshielded and appear as a singlet. The nine equivalent protons of the tert-butyl group (H-3) would also produce a sharp singlet, shifted upfield. The piperazine ring protons would likely appear as two distinct triplets (H-5, H-9 and H-6, H-8) due to coupling with adjacent methylene protons. The NH proton of the piperazine ring would give a broad singlet with a variable chemical shift, which can be confirmed by D₂O exchange.

Carbon-13 NMR (¹³C NMR) and APT/DEPT Experiments

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 Phase |

| C-1 (CH₂) | ~65 - 75 | Positive |

| C-2 (C=O) | ~210 - 220 | No Signal |

| C-3 (quaternary C) | ~40 - 50 | No Signal |

| C-4 (tert-butyl CH₃) | ~25 - 35 | Positive |

| C-5, C-9 (piperazine CH₂) | ~50 - 60 | Negative |

| C-6, C-8 (piperazine CH₂) | ~45 - 55 | Negative |

The carbonyl carbon (C-2) is expected to have the most downfield chemical shift. The quaternary carbon of the tert-butyl group (C-3) and the carbonyl carbon will be absent in a DEPT-135 spectrum. The methylene carbons of the piperazine ring (C-5, C-9 and C-6, C-8) will appear as negative signals in a DEPT-135 experiment, while the methylene carbon adjacent to the carbonyl (C-1) and the methyl carbons of the tert-butyl group (C-4) will show as positive signals.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, correlations between the piperazine protons (H-5/H-6 and H-8/H-9) would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would link the proton signals to their corresponding carbon signals, for example, H-1 to C-1, H-3 to C-4, and the piperazine protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the H-1 protons to the carbonyl carbon (C-2) and the quaternary carbon (C-3), and the tert-butyl protons (H-3) to the carbonyl carbon (C-2) and the quaternary carbon (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. For this acyclic portion of the molecule, it could reveal through-space interactions that might suggest preferred conformations.

Dynamic NMR Studies for Conformational Analysis

The piperazine ring can undergo chair-to-chair interconversion. Variable temperature NMR studies could provide insights into the energetics of this process. At lower temperatures, the interconversion may slow down, leading to the observation of distinct signals for the axial and equatorial protons of the piperazine ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FTIR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (piperazine) | ~3300 - 3500 | Medium, Broad |

| C-H Stretch (aliphatic) | ~2850 - 3000 | Strong |

| C=O Stretch (ketone) | ~1710 - 1720 | Strong, Sharp |

| C-N Stretch | ~1000 - 1250 | Medium |

The most prominent absorption band in the FTIR spectrum would be the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone. The presence of the piperazine moiety would be indicated by the N-H stretching vibration, which is typically a broad band, and the C-N stretching vibrations. The strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the aliphatic C-H bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation. The molecular formula of this compound is C₁₀H₂₀N₂O, with a molecular weight of 184.28 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl group and within the piperazine ring.

Predicted Major Fragmentation Peaks:

| m/z | Proposed Fragment |

| 127 | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |

| 85 | [C₅H₁₁N₂]⁺ (Piperazin-1-yl-methyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

The base peak could potentially be the tert-butyl cation at m/z 57 due to its stability. The fragment at m/z 85 would be characteristic of the piperazine-containing portion of the molecule. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

An in-depth analysis of the advanced spectroscopic and crystallographic characterization of the chemical compound this compound is presented in this article. This compound, with the molecular formula C10H20N2O, is a subject of scientific interest for its unique structural features, which include a piperazine ring and a tert-butyl ketone moiety. A detailed examination of its molecular structure and conformation is crucial for understanding its chemical behavior and potential applications.

Computational Chemistry and Theoretical Modeling of 3,3 Dimethyl 1 Piperazin 1 Yl Butan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive a variety of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G, can predict key structural parameters. youtube.comprimescholars.com For 3,3-Dimethyl-1-piperazin-1-YL-butan-2-one, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Illustrative Data Table: Predicted Geometrical Parameters This table presents hypothetical, but realistic, optimized geometrical parameters for this compound as would be calculated by DFT.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=O | ~1.22 Å | |

| C-N (amide) | ~1.36 Å | |

| C-C (carbonyl-tert-butyl) | ~1.54 Å | |

| N-C (piperazine) | ~1.46 Å | |

| Bond Angles | ||

| C-C-C (tert-butyl) | ~109.5° | |

| O=C-N (amide) | ~121.0° | |

| C-N-C (piperazine) | ~110.0° | |

| Dihedral Angles | ||

| C-N-C-C (piperazine ring) | ~55° (Chair) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comnih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) nitrogen atoms, while the LUMO would likely be centered around the electrophilic carbonyl (C=O) group.

Illustrative Data Table: FMO Properties This table presents hypothetical FMO energy values for this compound, typical for a molecule of this class.

| Parameter | Energy (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The map is colored according to the electrostatic potential on the molecule's surface: red indicates regions of negative potential (electron-rich), which are attractive to electrophiles, while blue signifies areas of positive potential (electron-poor), which are targeted by nucleophiles. youtube.comresearchgate.net Green and yellow areas represent neutral or weakly charged regions.

For this compound, an MEP map would likely show a significant region of negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs. The nitrogen atoms of the piperazine ring would also exhibit negative potential, making them potential sites for protonation or other electrophilic interactions. mdpi.com Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the piperazine ring's nitrogen (if protonated) and the alpha-hydrogens adjacent to the carbonyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized, intuitive Lewis-like structures (bonds, lone pairs, and anti-bonds). youtube.com This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a dynamic view of its behavior over time, accounting for conformational changes and the influence of a solvent. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule flexes, rotates, and interacts with its surroundings. youtube.comacs.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Mechanistic Insights (without clinical data)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. mdpi.comresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the three-dimensional fields (steric and electrostatic) surrounding the molecules.

To perform a QSAR study on analogs of this compound, a dataset of similar piperazine-containing compounds with known activity against a specific biological target would be required. nih.gov The models generated would highlight which molecular features are critical for activity. For example, a CoMFA model might reveal that a bulky, sterically favorable group at one position enhances activity, while an electronegative group at another position is detrimental. These models provide mechanistic insights by suggesting how structural modifications are likely to influence interactions with a biological target, thereby guiding the design of more potent molecules.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, to a protein target. The insights gained from these studies are pivotal for understanding the mechanistic basis of their interaction, independent of their efficacy.

While direct molecular docking studies on this compound are not extensively available in the public domain, the broader class of piperazine-containing compounds has been the subject of numerous computational investigations against a variety of protein targets. These studies offer a valuable framework for predicting the potential interactions of the title compound.

Research on piperazine derivatives has revealed their potential to interact with a range of receptors, including those in the central nervous system. For instance, molecular docking of piperazine analogs has been performed on the GABAA receptor, a key target for anxiolytic agents. nih.gov These studies often show that the piperazine moiety can form crucial hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. nih.gov In one such study, a piperazine derivative demonstrated more significant interactions with the GABAA receptor than with the 5-HT1A receptor, suggesting a degree of selectivity in its binding. nih.gov

Furthermore, computational studies on piperidine (B6355638)/piperazine-based compounds targeting the sigma 1 (S1R) receptor have elucidated the importance of the basic amino moiety for affinity and selectivity. nih.gov The docking poses of these ligands within the S1R binding cavity often reveal a salt bridge with key acidic residues like Glu172, reinforced by hydrogen bonds. nih.gov The protonated amine of the piperazine ring is frequently predicted to be a key interacting feature. nih.gov

In the context of cancer research, piperazine derivatives have been docked against targets such as the androgen receptor and carbonic anhydrase IX (CAIX). nih.govmdpi.com In silico studies of piperazine derivatives as potential anti-prostate cancer agents showed that the stability of the ligand-receptor complex was influenced by a combination of hydrogen, electrostatic, and hydrophobic interactions. nih.gov Similarly, docking of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives with CAIX identified key hydrogen bonding interactions with residues such as Arg6, Trp9, and Gln92, contributing to high binding affinities. mdpi.com

The versatility of the piperazine scaffold is also evident in studies targeting platelet aggregation. Molecular docking of 2-piperazin-1-yl-quinazolines with the integrin αIIbβ3 has helped to determine the key protein-ligand interactions responsible for their anti-aggregative activity. nih.gov

The following interactive data tables summarize findings from molecular docking studies of various piperazine-containing compounds, which can serve as a reference for predicting the binding behavior of this compound.

Table 1: Molecular Docking of Piperazine Derivatives with Neurological Targets

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Piperazine Derivative (LQFM212) | GABAA Receptor | Not specified | Favorable interactions noted | nih.gov |

| Piperidine/Piperazine Derivatives | Sigma 1 Receptor | Glu172, Asp126 | Ki values from 3.2 to 434 nM | nih.gov |

| Boron-Containing Piperazine | D2 Dopamine (B1211576) Receptor | Not specified | Submicromolar affinity suggested | mdpi.com |

| Boron-Containing Piperazine | Melatonin Receptors (MT1, MT2) | Not specified | Similar to melatonin | mdpi.com |

Table 2: Molecular Docking of Piperazine Derivatives with Other Protein Targets

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Arylpiperazine Derivatives | Androgen Receptor | Not specified | -7.5 and -7.1 | nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl Derivatives | Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Val130, Asn66, Gln92, etc. | -7.39 to -8.61 | mdpi.com |

| 2-Piperazin-1-yl-quinazolines | Integrin αIIbβ3 | Not specified | Correlation with experimental affinity | nih.gov |

| Diketopiperazine Derivatives | β2-Adrenergic Receptor | Not specified | -2.95 to -5.89 | mdpi.com |

Given the structure of this compound, with its keto group and a tert-butyl moiety, it is plausible that it would engage in a combination of hydrogen bonding via the piperazine nitrogens and the carbonyl oxygen, and hydrophobic interactions through the dimethylbutanone portion. The specific nature and strength of these interactions would, of course, depend on the topology and amino acid composition of the target protein's binding pocket.

Derivative Synthesis and Structure Activity/reactivity Relationships Sar/srr of 3,3 Dimethyl 1 Piperazin 1 Yl Butan 2 One Analogues

Design Principles for Structural Modifications

The design of new analogues is guided by established principles of medicinal and synthetic chemistry, focusing on three primary sites of the molecule: the piperazine (B1678402) nitrogen atom, the butanone backbone, and the potential for linker incorporation.

The piperazine ring, with its two nitrogen atoms, is a common and versatile scaffold in medicinal chemistry. researchgate.netnsf.gov Modifications at the N-4 nitrogen (the nitrogen not attached to the butanone moiety) are a primary strategy for altering the molecule's properties.

Attaching aryl groups to the piperazine nitrogen is a common strategy to modulate receptor binding affinity and selectivity. For instance, the synthesis of 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones showed that different substituents on the aryl ring (e.g., m-chloro, o-methoxy) lead to potent antagonists of 5-HT1A, 5-HT2, and D2 receptors. documentsdelivered.com Similarly, studies on N-aryl-piperidine derivatives, a related scaffold, found that while N-aryl piperazine derivatives had low affinity for the human histamine (B1213489) H3 receptor, the corresponding piperidine (B6355638) versions showed moderate to high affinity, which was significantly influenced by the substituents on the aromatic ring. nih.gov

Acylation of the piperazine nitrogen is another key modification. Linking a piperazine ring via an amide bond can enhance metabolic stability by preventing N-dealkylation reactions. rsc.org However, this modification significantly impacts the basicity of the piperazine ring. The acetylation of one nitrogen atom introduces an electron-withdrawing character, which can lower the pKa value of the remaining basic nitrogen, thereby reducing its protonation state at physiological pH. rsc.orgnih.gov This principle is demonstrated in the design of tubulin polymerization inhibitors, where N-acyl-piperazine moieties are crucial for activity. nih.gov

The following table summarizes the effects of different substituents at the piperazine nitrogen:

| Modification Type | Substituent Example | Observed Effect | Reference |

| Arylation | m-Chlorophenyl | Potent antagonist at 5-HT1A, 5-HT2, D2 receptors | documentsdelivered.com |

| Arylation | o-Methoxyphenyl | Potent antagonist at 5-HT1A, 5-HT2, D2 receptors | documentsdelivered.com |

| Acylation | Acetyl group | Reduces pKa of the second piperazine nitrogen, increases metabolic stability | rsc.orgnih.gov |

| Acylation | Cyclopropanecarbonyl | Potent inhibitory activity in arylamide derivatives | nih.gov |

| Heterocyclic Conjugation | (1-(benzyl)-1H-1,2,3-triazol-4-yl)methanone | Induces apoptosis and inhibits tubulin polymerization | rsc.org |

The butanone portion of the molecule, characterized by a carbonyl group and a t-butyl group, offers distinct opportunities for modification. α-Amino ketones are recognized as valuable intermediates in organic synthesis due to the versatile reactivity of the carbonyl group. nih.gov This carbonyl can be reduced to form α-amino alcohols or serve as a site for nucleophilic addition to create new carbon-carbon or carbon-heteroatom bonds. nih.gov

The 3,3-dimethylbutyl (t-butyl) group imparts significant steric hindrance, which influences the molecule's conformation and reactivity. It shields the adjacent carbonyl group and prevents enolization on that side, which can inhibit side reactions like self-condensation that are common with less substituted ketones. wikipedia.orgchegg.com

Kinetic studies on the atmospheric degradation of 3,3-dimethylbutanone provide insight into the reactivity of this moiety. The primary reaction products include acetone, formaldehyde, and 2,2-dimethylpropanal, indicating that degradation pathways involve cleavage of the carbon skeleton around the carbonyl and t-butyl groups. copernicus.orgcopernicus.org The rate coefficients for reactions with atmospheric oxidants like Cl atoms and OH radicals have been determined, establishing a baseline for the reactivity of the butanone core. copernicus.orgcopernicus.org

| Moiety | Potential Alteration | Consequence | Reference |

| Carbonyl Group | Reduction to hydroxyl | Forms corresponding α-amino alcohol | nih.gov |

| Carbonyl Group | Nucleophilic addition | Formation of new C-C or C-heteroatom bonds | nih.govresearchgate.net |

| t-Butyl Group | - | Provides steric bulk, enhances stability, limits side reactions | chegg.com |

| Methylene (B1212753) Group (C-1) | Radical abstraction | Leads to degradation and formation of smaller carbonyls | copernicus.orgcopernicus.org |

Introducing a linker to the piperazine nitrogen allows for the creation of bifunctional molecules, where the linker's length and composition are critical for modulating properties like solubility and basicity. rsc.orgnih.gov The insertion of a piperazine ring into a linker is a strategy used to increase rigidity and improve aqueous solubility through protonation. rsc.orgacs.org

The chemical environment surrounding the piperazine ring heavily influences its pKa. Studies on piperazine-containing linkers have shown that the distance of the piperazine from an electron-withdrawing group, such as a carbonyl, directly affects its basicity. As the number of methylene units separating the piperazine and a carbonyl group increases, the pKa of the piperazine nitrogen also increases. nih.gov Conversely, placing two amide bonds around the piperazine ring significantly lowers its basicity. rsc.org

The composition of the linker is also a key variable. An alkyl-piperazine-alkyl moiety can maximize the basicity of the piperazine, while incorporating polyethylene (B3416737) glycol (PEG) units can further modify solubility and pharmacokinetic properties. nih.gov The strategic design of linkers can also impact chemical reactivity; for example, the length of the linker between a piperazine and a maleimide (B117702) group has been shown to dramatically alter the rate of hydrolysis of the maleimide. acs.org

The table below illustrates the impact of linker structure on the pKa of the piperazine moiety.

| Linker Structure (connected to piperazine) | Number of Methylene Units (n) | Experimental pKa | Reference |

| Carbonyl-(CH₂)n-Piperazine | 1 | 6.83 | nih.gov |

| Carbonyl-(CH₂)n-Piperazine | 2 | 7.33 | nih.gov |

| Carbonyl-(CH₂)n-Piperazine | 3 | 7.64 | nih.gov |

| Carbonyl-(CH₂)n-Piperazine | 6 | 7.82 | nih.gov |

| Alkyl-Piperazine-Alkyl | N/A | 7.81 - 7.98 | nih.gov |

Synthetic Strategies for Novel Analogues

The synthesis of novel analogues of 3,3-dimethyl-1-piperazin-1-yl-butan-2-one leverages a range of established and modern synthetic methodologies.

N-Substitution on Piperazine: The most common strategies for functionalizing the piperazine nitrogen include N-arylation, N-acylation, and N-alkylation. N-arylation is often achieved through palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov N-acylation can be performed using acyl chlorides or by amide coupling with carboxylic acids. nih.govnih.gov Reductive amination is a versatile method for introducing alkyl substituents. nih.gov

Construction of the Piperazine Ring: For analogues with substitutions on the carbon atoms of the piperazine ring, synthesis often begins with the construction of the heterocyclic core itself. Efficient routes have been developed starting from optically pure amino acids, which are converted to 1,2-diamines and then cyclized to form the desired substituted piperazine. nih.govnih.gov

Advanced C-H Functionalization: Moving beyond traditional N-substitution, recent advances allow for the direct functionalization of the C-H bonds on the piperazine ring's carbon skeleton. Methods like visible-light photoredox catalysis and direct C-H lithiation enable the introduction of aryl, vinyl, and alkyl groups onto the carbon framework, opening up a new dimension of structural diversity. nsf.govmdpi.com

Synthesis from α-Amino Ketone Precursors: The core structure can be assembled by reacting a suitable piperazine with an α-halo ketone. wikipedia.org Therefore, novel analogues can be synthesized by first preparing a modified α-halo ketone (e.g., with alterations to the alkyl moiety) and subsequently reacting it with the desired piperazine derivative.

Investigation of Modified Reactivity and Selectivity in Derivatives

Structural modifications directly translate to changes in the reactivity and selectivity of the resulting analogues.

The reactivity of the piperazine nitrogen, specifically its basicity (pKa), is highly tunable. As established, N-acyl substituents decrease basicity due to their electron-withdrawing nature, while increasing the length of an alkyl chain separating the piperazine from an electron-withdrawing group increases basicity. rsc.orgnih.gov This modulation of pKa is critical as it affects the molecule's solubility and its ability to form ionic interactions at a given pH. acs.org

Selectivity is paramount in the design of biologically active molecules. In the context of piperazine derivatives, N-substitution is a powerful tool for tuning binding selectivity for different protein targets. Studies have demonstrated that minor changes to the substituents on an N-aryl group can switch a compound's preference between different receptor subtypes, such as the dopamine (B1211576) D2 and D3 receptors. nih.gov For example, a derivative with a 2-substituted indole (B1671886) amide showed nearly seven times more potent binding at D3 receptors compared to D2. nih.gov Furthermore, the choice of the core heterocycle is critical; replacing a piperazine with a piperidine has been shown to significantly reduce the antiproliferative activity of certain tubulin inhibitors, highlighting the importance of the 1,4-diamine system for selective activity. nih.gov

The following table presents binding data for a series of aminotetralin derivatives, illustrating how different N-heterocyclic substitutions on the piperazine linker affect receptor affinity and selectivity.

| Compound | N-Piperazine Substitution | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₃/D₂ Selectivity Ratio | Reference |

| 10e | 2-Indole Amide | 1.1 | 0.16 | 6.88 | nih.gov |

| 10f | 5-Indole Amide | 1.3 | 0.61 | 2.13 | nih.gov |

| 10g | 6-Indole Amide | 1.2 | 0.45 | 2.67 | nih.gov |

Elucidation of Structure-Reactivity Relationships

The systematic modification of this compound and its analogues allows for the elucidation of clear structure-reactivity relationships (SRR).

Piperazine Moiety: The electronic properties of the N-substituent directly govern the pKa of the distal nitrogen atom. Electron-withdrawing groups (e.g., acyl) decrease basicity, while electron-donating groups or increased distance from withdrawing groups increase it. rsc.orgnih.gov This relationship is fundamental to controlling the molecule's physicochemical properties. Furthermore, the steric and electronic nature of the N-substituent dictates binding affinity and selectivity for biological targets. nih.govnih.gov

Butanone and Alkyl Moieties: The t-butyl group provides significant steric shielding and conformational rigidity, enhancing the chemical stability of the adjacent carbonyl group and preventing certain side reactions. chegg.com The carbonyl group itself is a key reactive handle for further synthetic transformations. nih.govresearchgate.net The C-H bonds of the alkyl portions are susceptible to radical-initiated degradation, with established rate coefficients providing a quantitative measure of their reactivity. copernicus.orgcopernicus.org

Linker Element: A clear correlation exists between the linker's length and chemical composition and the electronic properties of the attached piperazine ring. nih.gov This relationship allows for the rational design of linkers to achieve a desired pKa, which in turn influences solubility and biological interactions. Linker length often exhibits a "Goldilocks effect" on biological activity, where an optimal length is required for effective binding. nih.gov

Mechanistic Studies of Derivative Interactions with Biological Targets

The piperazine scaffold is a common motif in medicinal chemistry, known for its ability to interact with a diverse range of biological targets, particularly within the central nervous system and in oncology. nih.govmdpi.com Mechanistic studies on various piperazine analogues have elucidated their modes of action at the molecular level.

Enzyme Binding Kinetics:

Piperazine derivatives have been identified as inhibitors of various enzymes. For instance, studies on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues have demonstrated their inhibitory activity against Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH). The inhibitory concentration (IC₅₀) values for these analogues were determined through biochemical assays, revealing a correlation between the ring size of substituents and inhibitory potency. nih.gov For example, cyclobutyl and t-butyl analogues showed comparable activity profiles, suggesting that size and polarity are important factors for enzyme inhibition. nih.gov

In another example, thiazolylhydrazine-piperazine derivatives have been investigated as selective inhibitors of monoamine oxidase A (MAO-A). mdpi.com Kinetic studies of these compounds would typically involve determining the inhibitor constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) to characterize the enzyme-inhibitor interaction.

Receptor Affinity:

A significant body of research has focused on the interaction of piperazine derivatives with various receptors, particularly G-protein coupled receptors (GPCRs).

Sigma Receptors: Chiral, nonracemic (piperazin-2-yl)methanol derivatives have been synthesized and evaluated for their affinity towards sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov Receptor binding studies using radioligands determined the Ki values of these compounds. It was discovered that the presence of an additional phenyl residue on the N-4 substituent of the piperazine ring was favorable for high σ₁-receptor affinity. nih.gov For example, a p-methoxybenzyl substituted piperazine derivative displayed a high σ₁-receptor affinity with a Ki of 12.4 nM and showed selectivity over other receptors like NMDA and opioid receptors. nih.gov

Serotonin (B10506) (5-HT) Receptors: N-Arylpiperazine derivatives are a well-studied class of ligands for serotonin receptors. nih.govmdpi.com For instance, N-arylpiperazines containing a 4,5-dihydrothiazole ring have been designed and evaluated for their affinity towards 5-HT₁A receptors. nih.gov Binding assays for these compounds revealed sub-micromolar to micromolar affinities, with the position of the dihydrothiazole moiety on the phenyl ring influencing the binding affinity. nih.gov Coumarin-piperazine derivatives have also been explored as modulators of serotonin and dopamine receptors. nih.gov

Dopamine D₃ Receptors: (Heteroaryl-piperazin-1-ylmethyl)-cyclopropanecarboxamides have been synthesized and identified as potent and selective antagonists or partial agonists of the human dopamine D₃ receptor, indicating their potential in treating neuropsychiatric diseases. researchgate.net

Muscarinic Acetylcholine (B1216132) Receptors: While not piperazines, structurally related N-substituted 4-piperidinyl benzilates have been studied for their affinity to brain muscarinic acetylcholine receptors. nih.gov These studies showed that N-substitution with aralkyl groups like benzyl (B1604629) or phenethyl was well-tolerated and in some cases led to high affinity, with Ki values in the low nanomolar range. nih.gov This suggests that similar substitutions on a piperazine ring could also yield high-affinity ligands.

Interactive Data Table: Receptor Affinity of Various Piperazine Derivatives

| Compound Class | Derivative Example | Target Receptor | Affinity (Ki) |

| (Piperazin-2-yl)methanol Derivatives | p-Methoxybenzyl substituted piperazine | σ₁ | 12.4 nM nih.gov |

| N-Arylpiperazines with 4,5-dihydrothiazole | meta-substituted dihydrothiazole | 5-HT₁A | 412 nM nih.gov |

| N-substituted 4-piperidinyl benzilates | N-benzyl derivative | Muscarinic Acetylcholine | 0.2 nM nih.gov |

| N-substituted 4-piperidinyl benzilates | N-phenethyl derivative | Muscarinic Acetylcholine | 8.0 nM nih.gov |

In Vitro Cellular Pathways:

The interaction of piperazine derivatives with their molecular targets often triggers downstream effects on cellular pathways, which can be investigated using in vitro cell-based assays.

Anticancer Activity and Cell Cycle Arrest: Arylpiperazine derivatives have been shown to possess anticancer properties. nih.govmdpi.com For example, certain chromen-4-one derivatives incorporating a piperazine moiety were found to inhibit telomerase activity. nih.gov Mechanistic studies on other piperazine-containing compounds revealed that they can inhibit colony formation, induce DNA damage, and cause cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov For instance, one such derivative showed potent inhibitory activity against PC3 prostate cancer cells with an IC₅₀ of 1.05 µM. nih.gov

Apoptosis Induction: Studies on 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one analogues as anti-prostate cancer agents have shown that these compounds can induce apoptosis. researchgate.net The mechanism of action was further confirmed by techniques like western blotting and ELISA to observe changes in protein levels involved in apoptotic pathways. researchgate.net

CNS-related Pathways: In the context of CNS disorders, piperazine derivatives that act on receptors like serotonin and dopamine can modulate neurotransmission. mdpi.comnih.gov For example, flibanserin, an N-arylpiperazine derivative, acts as a 5-HT₁A receptor agonist and a 5-HT₂A receptor antagonist, which can enhance dopamine and norepinephrine (B1679862) activity while reducing serotonin activity in specific brain regions. mdpi.com

These examples from the broader family of piperazine compounds illustrate the diverse mechanistic pathways through which analogues of this compound could exert their biological effects. Future research on specific derivatives of this compound would likely involve similar mechanistic studies to elucidate their therapeutic potential.

Mechanistic Studies on Chemical Transformations and Applications of 3,3 Dimethyl 1 Piperazin 1 Yl Butan 2 One

Exploration of Oxidation and Reduction Pathways

The chemical behavior of 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one in redox reactions is largely dictated by the ketone and the piperazine (B1678402) functional groups.

Oxidation:

The oxidation of α-amino ketones can be complex, and the presence of the sterically demanding tert-butyl group in this compound would likely influence the reaction pathways. Generally, oxidation of α-amino ketones can lead to the formation of α-dicarbonyl compounds or cleavage of the C-C bond adjacent to the carbonyl group. However, the piperazine ring itself is susceptible to oxidation.

Recent research has shown that the oxidation of aldehydes with secondary amines can yield α-amino ketones, suggesting that the reverse reaction, the oxidation of the α-amino ketone, could be challenging under certain conditions. nih.govnih.gov The presence of the piperazine moiety, with its two secondary amine groups, introduces further complexity. Piperazine and its derivatives are known to undergo oxidation, which can lead to the formation of various products, including N-oxides and ring-opened derivatives, especially under strong oxidizing conditions. utexas.edu For instance, studies on the thermal degradation of aqueous piperazine have identified N-formylpiperazine as a degradation product, indicating the susceptibility of the piperazine ring to oxidative processes. utexas.edu

Reduction:

The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol, is a more predictable transformation. researchgate.netresearchgate.net This reduction can be achieved using various reducing agents.

The stereoselectivity of the reduction of α-amino ketones has been a subject of study, with the goal of producing enantiomerically pure α-amino alcohols, which are valuable chiral building blocks. researchgate.net The steric hindrance imposed by the tert-butyl group would likely direct the hydride attack from the less hindered face of the carbonyl group, potentially leading to high diastereoselectivity. The choice of reducing agent can also influence the stereochemical outcome. wikipedia.org

| Redox Reaction | Potential Reagents | Expected Major Product | Key Considerations |

| Oxidation | Mild oxidants (e.g., MnO2), Strong oxidants (e.g., KMnO4, O3) | α-Diketone, C-C cleavage products, N-oxides | Steric hindrance from t-butyl group, potential for piperazine ring oxidation. |

| Reduction | NaBH4, LiAlH4, Catalytic Hydrogenation (e.g., H2/Pd) | 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol | Steric hindrance from t-butyl group can influence stereoselectivity. |

Investigations into Hydrolysis and Solvolysis Reactions

The amide bond within the piperazin-1-yl ketone moiety is susceptible to hydrolysis and solvolysis, typically under acidic or basic conditions. The stability of this bond is crucial for the compound's application as a synthetic intermediate.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the amide bond in N-acyl piperazines can occur. google.comnih.gov The reaction is generally initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The bulky tert-butyl group might sterically hinder the approach of water to some extent, potentially requiring more forcing conditions (e.g., higher temperatures or stronger acids) for efficient cleavage.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the amide bond can also be cleaved. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the resulting piperazide anion would influence the reaction rate. Studies on the hydrolysis of N-acetylpiperazine have demonstrated that the acetyl group can be removed under basic conditions. researchgate.net

The solvolysis of amides, including those derived from piperazine, in the presence of alcohols (alcoholysis) can lead to the formation of esters. This reaction is often catalyzed by acids or bases. researchgate.net

| Reaction | Typical Conditions | Expected Products | Mechanistic Notes |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H2SO4), heat | 3,3-Dimethylbutanoic acid and Piperazine | Protonation of the carbonyl oxygen activates the carbonyl group for nucleophilic attack by water. |

| Basic Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | Salt of 3,3-Dimethylbutanoic acid and Piperazine | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |

| Alcoholysis | Alcohol, acid or base catalyst, heat | Ester of 3,3-Dimethylbutanoic acid and Piperazine | Nucleophilic attack of alcohol on the activated carbonyl group. |

Role as a Synthetic Intermediate in Complex Molecule Construction

While specific applications of this compound as a synthetic intermediate are not extensively documented, its structure suggests several potential uses in the construction of more complex molecules. α-Amino ketones are recognized as valuable building blocks in organic synthesis due to the presence of two reactive functional groups. nih.govorganic-chemistry.org

The ketone functionality can undergo a variety of reactions, including:

Aldol condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones.

Wittig reaction: Conversion of the carbonyl group to an alkene.

Grignard reaction: Addition of organometallic reagents to form tertiary alcohols.

The piperazine moiety, with its two nitrogen atoms, offers further opportunities for functionalization. The secondary amine in the piperazine ring can be N-alkylated or N-arylated to introduce various substituents. mdpi.com This is a common strategy in the synthesis of pharmaceuticals containing the piperazine scaffold. google.commdpi.com

For example, the free secondary amine of the piperazine ring could be reacted with electrophiles such as alkyl halides, acyl chlorides, or isocyanates to build more complex structures. This dual reactivity makes this compound a potentially versatile scaffold for combinatorial chemistry and the synthesis of libraries of compounds for biological screening.

Potential in Catalytic Systems (e.g., as a ligand, organocatalyst)

The piperazine unit in this compound suggests its potential application in catalytic systems, either as a ligand for metal catalysts or as an organocatalyst.

As a Ligand: Piperazine and its derivatives are well-known to act as ligands for a variety of transition metals, forming coordination complexes. mdpi.comresearchgate.net The nitrogen atoms of the piperazine ring can donate their lone pair of electrons to a metal center. In the case of this compound, the presence of the carbonyl oxygen provides an additional potential coordination site, allowing it to act as a bidentate N,O-ligand. The steric bulk of the t-butyl group could influence the coordination geometry and the catalytic activity of the resulting metal complex. Piperazine-based ligands have been successfully employed in various catalytic reactions, including palladium-catalyzed cross-coupling reactions. researchgate.net

As an Organocatalyst: Piperazine derivatives have also been explored as organocatalysts. For instance, certain piperazine derivatives have been shown to catalyze C-H activation reactions. nih.gov The basicity of the piperazine nitrogens can be harnessed to activate substrates in various organic transformations. While there are no specific reports on the use of this compound as an organocatalyst, its structure suggests potential for catalyzing reactions that benefit from a basic, sterically hindered amine.

Applications in Materials Science or Polymer Chemistry (if applicable)

Currently, there is no available information in the scientific literature to suggest that this compound has been utilized in materials science or polymer chemistry. However, piperazine itself and some of its derivatives have been incorporated into polymeric structures. For example, piperazine has been used to create polymeric membranes for CO2 capture. elsevierpure.com It is conceivable that the bifunctional nature of this compound could allow it to be incorporated into polymers, for instance, through reactions involving the piperazine nitrogens and the ketone group, but this remains a hypothetical application.

Analytical Methodologies for Research and Development of 3,3 Dimethyl 1 Piperazin 1 Yl Butan 2 One

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For a compound like 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for assessing purity and isolating the compound from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of many piperazine (B1678402) derivatives. rdd.edu.iq The versatility of HPLC allows for a wide range of stationary and mobile phases to be employed, enabling the optimization of separations.

For the analysis of this compound, a reversed-phase HPLC method would likely be the most effective approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A critical consideration for piperazine compounds that lack a strong chromophore is the method of detection. jocpr.com While the carbonyl group in this compound provides some UV absorbance, derivatization with a UV-active agent can significantly enhance sensitivity. jocpr.comresearchgate.net A common derivatizing agent for amines like the piperazine moiety is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which forms a stable, highly UV-active product. jocpr.com

Below is a proposed HPLC method for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Detection | UV at 340 nm (after derivatization with NBD-Cl) jocpr.com |

| Injection Volume | 10 µL jocpr.com |

| Column Temperature | 35°C jocpr.com |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. rdd.edu.iq For piperazine derivatives, GC can be an effective method for purity assessment and the identification of volatile impurities. hakon-art.com The compound of interest, this compound, possesses a boiling point that may allow for its analysis by GC, potentially after derivatization to improve volatility and thermal stability.

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC. For enhanced specificity and structural information, a mass spectrometer (MS) can be used as the detector (GC-MS).

The following table outlines a potential GC method for the analysis of this compound and related piperazine compounds.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Oven Temperature Program | Initial 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min hakon-art.com |

| Injector Temperature | 250°C oup.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium |

| Injection Mode | Split (e.g., 1:5) hakon-art.com |

Advanced hyphenated techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the analysis of complex samples. For the structural elucidation of impurities and the sensitive quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific and sensitive detection capabilities of MS. scholars.direct As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its definitive identification. rsc.org GC-MS is particularly useful for identifying unknown impurities and for confirming the identity of the main compound. For many piperazine derivatives, derivatization may be necessary to improve their chromatographic behavior. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. rdd.edu.iq It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which may not be amenable to GC-MS analysis. nih.gov LC-MS can provide both molecular weight and structural information, making it a powerful tool for impurity profiling and quantitative analysis. mdpi.comnih.govresearchgate.netscienceasia.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules like piperazine derivatives. mdpi.com

The following table details typical LC-MS parameters that could be adapted for the analysis of this compound.

| Parameter | Condition |

|---|---|

| LC Column | C18 (e.g., Synergi 4 µm, Hydro-RP, 150 x 2.00 mm) nih.gov |

| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid (gradient elution) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode mdpi.comscienceasia.org |

| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) oup.comnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification mdpi.com |

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. rdd.edu.iq The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.

For this compound, the presence of the carbonyl (C=O) group allows for a characteristic n→π* electronic transition, which typically results in a weak absorption band in the UV region around 270-300 nm. masterorganicchemistry.com While this absorption may be used for quantification at high concentrations, its low intensity can limit the sensitivity of the method.

To enhance the sensitivity and selectivity of UV-Vis analysis for piperazine compounds, derivatization is often employed. As mentioned previously, reagents like NBD-Cl can react with the piperazine nitrogen to form a product with a strong chromophore, shifting the absorption maximum to a longer, more analytically useful wavelength and significantly increasing the molar absorptivity. jocpr.com

The table below outlines a potential UV-Vis spectrophotometric method for the quantitative analysis of this compound following derivatization.

| Parameter | Condition |

|---|---|

| Instrument | UV-Vis Spectrophotometer |

| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) jocpr.com |

| Wavelength of Maximum Absorbance (λmax) | Approximately 340 nm (for the NBD-derivative) jocpr.com |

| Solvent/Diluent | Methanol or Acetonitrile jocpr.com |

| Calibration Range | Dependent on molar absorptivity of the derivative, typically in the µg/mL range researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Green Chemistry Synthetic Routes

Current synthetic methodologies for compounds structurally similar to 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one often rely on conventional approaches that may involve hazardous reagents, solvents, and generate significant chemical waste. Future research should prioritize the development of environmentally benign synthetic strategies.

Key Research Objectives:

Solvent-Free or Green Solvent Systems: Exploration of reactions in water, supercritical fluids (like CO2), or biodegradable solvents such as ionic liquids or deep eutectic solvents.

Catalytic Approaches: The development of highly efficient and recyclable catalysts, including nanocatalysts, biocatalysts (enzymes), or organocatalysts, to replace stoichiometric reagents.

Microwave and Ultrasound-Assisted Synthesis: Investigating the use of microwave irradiation and sonication to accelerate reaction rates, improve yields, and reduce energy consumption.

A comparative table of potential green synthesis improvements is presented below.

| Synthesis Parameter | Conventional Method | Potential Green Alternative | Anticipated Benefits |

| Solvent | Volatile Organic Compounds (e.g., Dichloromethane, Toluene) | Water, Supercritical CO2, Ionic Liquids | Reduced environmental pollution, improved safety |

| Catalyst | Stoichiometric strong bases or acids | Recyclable solid acid/base catalysts, enzymes | Waste reduction, catalyst reusability, milder reaction conditions |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy consumption |

| Atom Economy | Moderate | High | Maximization of reactant incorporation into the final product |

Advanced Mechanistic Investigations via in situ Spectroscopic Techniques

A thorough understanding of the reaction mechanism for the formation of this compound is crucial for optimizing its synthesis and controlling impurity profiles. In situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and transition states.

Applicable In Situ Techniques:

ReactIR (Fourier-Transform Infrared Spectroscopy): To track the concentration changes of reactants, products, and key functional groups (e.g., C=O stretch of the ketone, N-H vibrations of the piperazine) throughout the reaction.

In Situ NMR (Nuclear Magnetic Resonance) Spectroscopy: To identify and characterize transient intermediates and byproducts, providing detailed structural information.

Raman Spectroscopy: Complementary to IR, particularly useful for monitoring reactions in aqueous media and for studying symmetric vibrations.

These advanced techniques would enable the precise mapping of the reaction pathway, potentially uncovering previously unknown mechanistic details.

Expansion of Derivative Libraries for Targeted Molecular Interactions

The piperazine (B1678402) ring in this compound is a versatile scaffold that can be readily modified to create a library of derivatives. Such a library could be screened for various applications, including medicinal chemistry and materials science.

Strategies for Derivative Synthesis:

N-Functionalization of the Piperazine Ring: The secondary amine of the piperazine can be derivatized with a wide range of substituents (e.g., alkyl, aryl, acyl groups) to modulate properties like solubility, lipophilicity, and biological activity.

Modification of the Ketone Moiety: The ketone could be reduced to an alcohol or converted to other functional groups, leading to new classes of compounds with different chemical and physical properties.

Combinatorial Chemistry Approaches: Utilizing high-throughput techniques to rapidly generate a large and diverse set of derivatives for screening.

The systematic exploration of the chemical space around this core structure could lead to the discovery of molecules with tailored properties for specific molecular targets.

Deeper Computational Analysis of Quantum Chemical Properties and Dynamics

Computational chemistry provides a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. Deeper computational analysis of this compound can complement experimental studies and guide future research.

Areas for Computational Investigation:

Density Functional Theory (DFT) Calculations: To determine optimized molecular geometry, electronic properties (e.g., HOMO-LUMO gap), and vibrational frequencies. This can aid in the interpretation of spectroscopic data.

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules. The flexibility of the piperazine ring and the rotation around the C-C and C-N bonds are of particular interest.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule.

A summary of key computational parameters and their significance is provided below.

| Computational Method | Property to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies | Prediction of molecular shape, reactivity, and IR/Raman spectra |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions | Understanding of dynamic behavior in solution and potential binding modes |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, electron density distribution | Characterization of chemical bonding and intramolecular interactions |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): Focus on resolving piperazine proton signals (δ 2.5–3.5 ppm) and ketone carbonyl carbons (δ 205–215 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended) .

- X-ray Crystallography (if crystalline): Refinement via SHELXL ensures accurate structural determination .

How can computational modeling predict the compound’s reactivity or biological interactions?

Q. Advanced

- Molecular Dynamics Simulations: Leverage InChI key (e.g.,

BWQFCLWZMKYZNM-UHFFFAOYSA-N) from PubChem to model 3D conformations and intermolecular interactions . - Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies: Map the compound’s piperazine and ketone moieties against biological targets (e.g., enzymes, receptors) to hypothesize binding modes .

What strategies address contradictions between absent toxicity data and observed biological activity?

Q. Advanced

- Tiered Testing: Begin with in vitro assays (e.g., Ames test for mutagenicity) before advancing to in vivo models .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl groups, piperazine rings) to isolate toxicophores .

- Meta-Analysis: Cross-reference PubChem data with analogous compounds (e.g., diazepane derivatives) to infer safety profiles .

How do storage and handling conditions impact the compound’s stability?

Q. Basic

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling: Avoid moisture and electrostatic discharge; use glove boxes for hygroscopic intermediates .

What methodologies validate the compound’s role in biological systems (e.g., antimicrobial activity)?

Q. Advanced

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive/negative bacteria using broth microdilution .

- Kinetic Studies: Monitor time-dependent inhibition of target enzymes (e.g., cytochrome P450) via UV-Vis spectroscopy .

- Transcriptomics: Use RNA-seq to identify differentially expressed genes post-treatment .

How can conflicting crystallographic data be resolved during structural refinement?

Q. Advanced

- SHELX Integration: Combine SHELXD (phase determination) and SHELXL (refinement) to resolve twinning or disordered regions .

- Multi-Temperature Data Collection: Acquire datasets at 100 K and 298 K to assess thermal motion artifacts .

What are the challenges in scaling up synthesis without compromising purity?

Q. Advanced

- Flow Chemistry: Optimize residence times and solvent ratios for continuous production .

- Process Analytical Technology (PAT): Implement real-time HPLC monitoring to adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.